N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
Overview
Description
N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H13Cl2F3N2O3 and its molecular weight is 445.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0255322 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antipathogenic Activity
Research has demonstrated that certain acylthioureas, including derivatives of 2,3-dichlorophenyl, exhibit significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives show potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Impact on Enzyme Activity
Isoxazol derivatives have been studied for their influence on the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. These studies help to understand the differential effects of such compounds on rat and human enzymes, providing insights into their potential therapeutic applications (Knecht & Löffler, 1998).
Metabolic Pathways
Studies on compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide, which undergo N-demethylation, provide valuable information about metabolic pathways in both rats and humans. Such research contributes to a deeper understanding of how related compounds are processed by the body (Skibba, Beal, Ramirez, & Bryan, 1970).
Crystal Structure Analysis
The crystal structure of compounds, such as those synthesized from diflunisal, helps in understanding the molecular interactions and stability, which are essential for designing drugs with specific target sites (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Antimicrobial Agents
Research on derivatives of chlorophenyl amino thiadiazoles and their applications as antimicrobial agents expands the scope of using such compounds in treating bacterial and fungal infections (Sah, Bidawat, Seth, & Gharu, 2014).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c1-10-13(9-28-12-5-2-4-11(8-12)19(22,23)24)17(26-29-10)18(27)25-15-7-3-6-14(20)16(15)21/h2-8H,9H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZFKFQIAJHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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